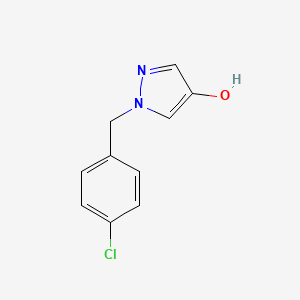

1-(4-Chloro-benzyl)-1H-pyrazol-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-9-3-1-8(2-4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZHFMAQKXKOCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 4 Chloro Benzyl 1h Pyrazol 4 Ol and Its Analogues

Foundational Synthetic Routes to Pyrazole-4-ol Scaffolds

The construction of the pyrazole-4-ol core relies on established principles of heterocyclic chemistry, primarily involving cyclocondensation reactions and strategic functionalization to achieve the desired substitution patterns.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and Carbonyl Systems

The most fundamental and widely utilized method for constructing the pyrazole (B372694) ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctionalized carbon unit. mdpi.com This approach is highly versatile, allowing for the introduction of various substituents onto the resulting pyrazole core.

Key 1,3-dicarbonyl and equivalent systems used in this synthesis include:

1,3-Diketones: Reaction with hydrazines is a classic route, often referred to as the Knorr pyrazole synthesis. beilstein-journals.org

α,β-Unsaturated Carbonyl Compounds: These substrates react with hydrazines, typically forming pyrazoline intermediates which are then oxidized to the aromatic pyrazole ring. mdpi.comnih.gov

Acetylenic Ketones: The reaction of hydrazines with acetylenic ketones can lead to the formation of pyrazoles, though it may result in a mixture of regioisomers. mdpi.com

β-Enaminones and Related Compounds: These serve as effective 1,3-dielectrophiles for condensation with hydrazines. mdpi.combeilstein-journals.org

The reaction mechanism generally involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The choice of reactants and reaction conditions is crucial for controlling the regioselectivity of the final product, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. nih.gov

Strategies for Regioselective Functionalization of Pyrazole Rings

Achieving specific substitution patterns on the pyrazole ring is paramount for tuning the molecule's properties. Regioselectivity in pyrazole synthesis and functionalization can be controlled through several strategies. rsc.orgacs.org Direct electrophilic substitution on the pyrazole ring is a common method for introducing functional groups. The inherent electronic properties of the pyrazole ring dictate the position of substitution. For instance, electrophilic halogenation of N-unsubstituted or N1-substituted pyrazoles preferentially occurs at the C4 position if it is vacant. researchgate.netresearchgate.net

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and selective introduction of substituents onto the pyrazole core, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org This modern approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity.

Specific Synthetic Approaches for 1-Benzyl-1H-pyrazol-4-ols

The synthesis of 1-benzyl-1H-pyrazol-4-ols, including the specific target 1-(4-chloro-benzyl)-1H-pyrazol-4-ol, involves the strategic installation of the benzyl group at the N1 position and the hydroxyl and chloro groups on the pyrazole core.

N-Alkylation and N-Arylation Strategies at the Pyrazole Nitrogen

The introduction of a benzyl group at the N1 position of the pyrazole ring is typically achieved through N-alkylation. This reaction involves the deprotonation of the pyrazole's N-H with a base, followed by nucleophilic attack on a benzyl halide, such as 4-chlorobenzyl chloride. semanticscholar.org

Common methods for N-alkylation of pyrazoles include:

Classical Alkylation: Using an alkyl halide (e.g., benzyl chloride) in the presence of a base like potassium hydroxide. researchgate.net

Phase Transfer Catalysis (PTC): This technique is highly efficient for N-alkylation and can often be performed in the absence of a solvent, simplifying the workup procedure. researchgate.net

Trichloroacetimidate Electrophiles: A newer method involves the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst, providing an alternative that avoids strong bases or high temperatures. semanticscholar.orgmdpi.com This method has shown good yields for benzylic trichloroacetimidates. mdpi.com

The regioselectivity of N-alkylation on unsymmetrical pyrazoles can be a challenge, often yielding a mixture of N1 and N2 isomers. The outcome is typically influenced by steric factors, with the alkyl group favoring the less sterically hindered nitrogen atom. semanticscholar.org

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Classical Alkylation | Alkyl Halide, Base (e.g., KOH) | Standard, widely used method. | researchgate.net |

| Phase Transfer Catalysis (PTC) | Alkyl Halide, Base, PTC Catalyst (e.g., TBAB) | High reactivity, often solvent-free, simple workup. | researchgate.net |

| Trichloroacetimidate Method | Trichloroacetimidate Electrophile, Brønsted Acid | Mild conditions, avoids strong bases. | semanticscholar.orgmdpi.com |

Introduction of Halogen Substituents (e.g., Chlorine at C4)

The introduction of a chlorine atom at the C4 position of the pyrazole ring is a key step in synthesizing analogues of the target compound. Halogenation of pyrazoles is a well-documented transformation. researchgate.netbeilstein-archives.org

Electrophilic halogenation is the most common approach. Reagents such as N-halosuccinimides (NCS for chlorination, NBS for bromination) are frequently used under mild conditions to afford 4-halopyrazoles in excellent yields. researchgate.net This reaction is highly regioselective for the C4 position, provided it is unsubstituted. If the C4 position is already occupied, halogenation can occur at other positions, but this typically requires more forceful conditions. researchgate.net

A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides has also been developed as an effective metal-free protocol for synthesizing 4-halogenated pyrazole derivatives. beilstein-archives.org

Catalytic Methods in Pyrazole Synthesis

Catalysis plays an increasingly important role in modern pyrazole synthesis, offering pathways that are more efficient, selective, and environmentally friendly.

A variety of catalytic systems have been employed:

Transition-Metal Catalysis: Palladium, rhodium, and copper catalysts are used in various reactions, including C-H functionalization and cycloaddition reactions, to construct and modify the pyrazole ring. rsc.orgorganic-chemistry.orgresearchgate.net

Photoredox Catalysis: Visible light photoredox catalysis enables the synthesis of polysubstituted pyrazoles from hydrazines and Michael acceptors under very mild conditions, using air as the terminal oxidant. organic-chemistry.org

Iodine Catalysis: Molecular iodine has been used to catalyze the synthesis of functionalized pyrazoles from α,β-unsaturated hydrazones and oximes. organic-chemistry.org

Green Catalysts: Simple and environmentally benign catalysts, such as ammonium chloride, have been used in Knorr pyrazole synthesis with renewable solvents like ethanol. jetir.org

These catalytic methods often provide access to complex pyrazole derivatives that would be difficult to obtain through traditional synthetic routes, frequently with improved yields and selectivity. organic-chemistry.orgresearchgate.net

| Catalyst Type | Example Catalyst/System | Application | Reference |

|---|---|---|---|

| Transition Metal | Palladium, Rhodium, Copper | C-H functionalization, Cycloadditions | rsc.orgorganic-chemistry.orgresearchgate.net |

| Photoredox | Visible Light Catalysts | Synthesis from hydrazines and Michael acceptors | organic-chemistry.org |

| Organocatalyst | Iodine (I2) | Synthesis from α,β-unsaturated hydrazones | organic-chemistry.org |

| Green Catalyst | Ammonium Chloride (NH4Cl) | Knorr pyrazole synthesis | jetir.org |

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.com These reactions have been widely applied in the synthesis of complex molecules, including pharmaceuticals. acs.org In the context of pyrazole chemistry, these methods are invaluable for introducing a wide range of substituents onto the pyrazole core.

While specific examples for this compound are not extensively documented in the reviewed literature, the general applicability of these reactions to pyrazole systems is well-established. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are commonly employed for the functionalization of halopyrazoles. thermofisher.comclockss.org

A notable example is the synthesis of 4-arylpyrazoles through a palladium-catalyzed cross-coupling reaction of 4-bromo-1-tritylpyrazole with various aryl Grignard reagents. clockss.org This reaction proceeds with a low catalyst loading of 0.2 mol% PdCl2(dppf) and results in high yields of the corresponding 4-aryl-1-tritylpyrazoles. clockss.org Subsequent deprotection of the trityl group affords the 4-arylpyrazole. clockss.org This methodology could, in principle, be adapted for the synthesis of analogues of this compound by starting with a suitably protected 4-bromo-1-(4-chloro-benzyl)-1H-pyrazole.

Copper-catalyzed coupling reactions also represent a viable strategy for the C-N bond formation, enabling the amination of aryl and heteroaryl halides. researchgate.net Such methods could be envisioned for the synthesis of N-substituted pyrazole derivatives.

The table below summarizes some representative transition-metal catalyzed coupling reactions applicable to pyrazole synthesis.

| Coupling Reaction | Catalyst/Ligand | Reactants | Product Type | Reference |

| Suzuki Coupling | PdCl2(dppf) | Arylboronic acid, Halopyrazole | Arylpyrazole | acs.org |

| Negishi Coupling | Not Specified | Not Specified | Not Specified | thermofisher.com |

| Stille Coupling | Not Specified | Not Specified | Not Specified | thermofisher.com |

| Grignard Coupling | PdCl2(dppf) | Aryl Grignard reagent, 4-bromo-1-tritylpyrazole | 4-aryl-1-tritylpyrazole | clockss.org |

| Ullmann Condensation | Copper Powder/rac-BINOL | Haloarene, N-H heterocycle | N-arylheterocycle | researchgate.net |

Organocatalytic and Biocatalytic Transformations

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a sustainable alternative to metal-based catalysts. scilit.com In the realm of pyrazole chemistry, organocatalytic transformations have been particularly successful in the context of pyrazolones. Unsaturated pyrazolones can participate in various organocatalytic reactions to form spiro-cyclic pyrazolones and fused-pyrazolone heterocycles. eurekaselect.comresearchgate.net

The asymmetric Michael addition of 4-unsubstituted pyrazolin-5-ones to Michael acceptors is a prominent example of an organocatalyzed reaction that provides access to enantioenriched pyrazole derivatives. researchgate.net While these examples primarily feature pyrazolones, the principles of organocatalysis could potentially be extended to transformations involving this compound. For instance, the hydroxyl group at the 4-position could be a handle for directing certain organocatalytic reactions.

Biocatalytic transformations, which utilize enzymes to catalyze chemical reactions, offer high selectivity and mild reaction conditions. Although specific biocatalytic transformations for this compound were not identified in the reviewed literature, the potential for enzymatic modifications of the pyrazole core or its substituents exists.

Multicomponent Reactions (MCRs) for Pyrazole Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient for generating molecular diversity. rsc.orgbeilstein-journals.org The synthesis of pyrazoles via MCRs has gained significant attention due to its atom economy and operational simplicity. rsc.orgmdpi.com

A variety of MCRs have been developed for the synthesis of diverse pyrazole derivatives. acs.org For example, a one-pot, three-component reaction of an aryl glyoxal, an aryl thioamide, and a pyrazolone (B3327878) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a hydrogen bond donating reaction medium can afford novel pyrazole-linked thiazoles in good to excellent yields at room temperature. acs.org

Another strategy involves the four-component synthesis of pyrano[2,3-c]pyrazoles. mdpi.com This can be achieved through the reaction of (hetero)aromatic aldehydes, hydrazine hydrate, β-ketoesters, and enolizable active methylene compounds, catalyzed by piperidine in an aqueous medium. mdpi.com

Titanium imido complexes can also be utilized in the multicomponent synthesis of pyrazoles from alkynes and nitriles via an oxidative N-N bond coupling. nih.gov This method provides a novel route to substituted pyrazoles. nih.gov

The following table provides examples of multicomponent reactions used for the synthesis of pyrazole derivatives.

| Reaction Type | Components | Catalyst/Solvent | Product | Reference |

| Three-component | Aryl glyoxal, Aryl thioamide, Pyrazolone | HFIP | Pyrazole-linked thiazole | acs.org |

| Four-component | (Hetero)aromatic aldehyde, Hydrazine hydrate, β-ketoester, Malononitrile | Piperidine/Water | Pyrano[2,3-c]pyrazole | mdpi.com |

| Three-component | Alkyne, Nitrile, Titanium Imido Complex | - | Substituted Pyrazole | nih.gov |

| Three-component | Aldehyde, β-ketoester, Hydrazine | Yb(PFO)3 | Pyrazole-4-carboxylate | beilstein-journals.org |

Derivatization of the 4-Hydroxyl Group in this compound

The 4-hydroxyl group in this compound is a key functional group that can be readily derivatized to generate a library of new compounds with potentially altered properties. Derivatization can be achieved through various chemical transformations, such as etherification, esterification, and substitution reactions.

A pre-column derivatization method has been reported for the quantitative metabolite profiling of pharmaceuticals containing carboxyl and phenolic hydroxyl groups. rsc.org In this method, a derivatization reagent, p-bromophenacyl bromide (p-BPB), is used to introduce a bromine atom into the molecule, which can then be detected by inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). rsc.org This approach could be adapted for the derivatization and subsequent analysis of this compound.

The synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions highlights another potential derivatization strategy. nih.gov Although the core scaffold is different, the chemical principles of functionalizing a hydroxyl group are transferable.

Analytical Spectroscopic and Chromatographic Methods for Characterization of Synthesized Compounds

The characterization of newly synthesized compounds is a crucial step in chemical research. A combination of spectroscopic and chromatographic techniques is typically employed to confirm the structure and purity of the products.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental techniques for elucidating the structure of organic molecules. nih.govmdpi.com For pyrazole derivatives, characteristic signals in the 1H NMR spectrum include those for the aromatic protons of the pyrazole ring and its substituents, as well as the N-H proton if present. mdpi.com The 13C NMR spectrum provides information about the carbon framework of the molecule. nih.govmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov For this compound, characteristic IR absorptions would be expected for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and methylene groups, and C=C and C=N stretches of the pyrazole ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. researchgate.netrsc.org Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of pyrazole fragmentation. researchgate.net Electrospray ionization-mass spectrometry (ESI-MS) is also commonly used for the characterization of pyrazole derivatives. rsc.org

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to characterize pyrazole derivatives. nih.gov

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. nih.gov It is particularly useful for assessing the purity of synthesized pyrazole compounds. A solid-phase extraction (SPE) method using multi-walled carbon nanotubes as an adsorbent coupled with HPLC has been developed for the determination of pyrazole pesticides in environmental water samples. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to assess the purity of the products. rsc.org

The following table summarizes the analytical techniques used for the characterization of pyrazole derivatives.

| Technique | Information Obtained | Reference |

| 1H NMR | Proton environment, structural connectivity | nih.govmdpi.com |

| 13C NMR | Carbon skeleton | nih.govmdpi.com |

| IR Spectroscopy | Functional groups | nih.gov |

| Mass Spectrometry | Molecular weight, fragmentation pattern | researchgate.netrsc.org |

| UV-Vis Spectroscopy | Electronic transitions | nih.gov |

| HPLC | Purity, quantification | nih.gov |

| TLC | Reaction monitoring, purity assessment | rsc.org |

Structure Activity Relationship Sar and Ligand Design Studies for 1 4 Chloro Benzyl 1h Pyrazol 4 Ol Derivatives

Fundamental Principles of Pyrazole (B372694) SAR in Biological Systems

The biological activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole ring. The substitution pattern at positions C3, C4, C5, and N1 dictates the molecule's physicochemical properties, such as its size, shape, electronics, and hydrogen bonding capacity, which in turn govern its interaction with biological targets. researchgate.net

Key principles of pyrazole SAR include:

Substitution Position: The location of substituents on the pyrazole ring is critical. Modifications at different positions can lead to significant variations in biological activity.

Stereochemistry: The three-dimensional arrangement of atoms can significantly influence ligand-receptor interactions.

The pyrazole core itself can act as a versatile scaffold, allowing for the strategic placement of functional groups to optimize interactions with specific biological targets.

Impact of N1-Substituent Modifications on Biological Profiles

The substituent at the N1 position of the pyrazole ring plays a pivotal role in determining the biological activity and selectivity of the compound. This position is often a key area for modification in drug design to enhance potency and modulate pharmacokinetic properties.

Exploration of Benzyl Moiety Variations (e.g., 4-Chloro-benzyl vs. other substituted benzyls)

The 4-chloro-benzyl group in the parent compound is a critical determinant of its biological activity. The chlorine atom at the para position of the benzyl ring significantly influences the electronic and steric properties of the molecule, which can impact its binding affinity to target proteins.

Studies involving the synthesis and biological evaluation of a series of 1-benzyl-1H-pyrazole derivatives have provided valuable insights into the SAR at this position. For instance, in the context of Receptor Interacting Protein 1 (RIP1) kinase inhibitors, modifications to the benzyl group have been shown to significantly affect inhibitory activity. nih.gov

| N1-Substituent | Rationale for Variation | Observed Impact on Biological Activity (Example Target) |

| 4-Chloro-benzyl | Parent compound | Serves as a benchmark for activity. The chloro group can enhance binding through halogen bonding and increased lipophilicity. |

| Unsubstituted Benzyl | Baseline comparison | Generally shows moderate activity, highlighting the importance of substitution on the benzyl ring. |

| 2,4-Dichloro-benzyl | Increased lipophilicity and steric bulk | Often leads to enhanced potency due to stronger hydrophobic interactions with the target's binding pocket. nih.gov |

| 4-Methoxy-benzyl | Introduction of an electron-donating group | Can alter the electronic distribution and hydrogen bonding potential, potentially leading to varied activity depending on the target. |

| 4-Trifluoromethyl-benzyl | Introduction of a strong electron-withdrawing group | Can significantly impact the electronic properties and metabolic stability of the compound. |

This table is for illustrative purposes and the specific impact on activity is target-dependent.

Influence of Aromatic and Heteroaromatic Groups at N1

Replacing the N1-benzyl group with other aromatic or heteroaromatic moieties can dramatically alter the biological profile of the pyrazole derivative. This strategy is often employed to explore new binding interactions, improve selectivity, and enhance drug-like properties.

The introduction of different ring systems can influence:

π-π Stacking Interactions: Aromatic and heteroaromatic rings can engage in π-π stacking with aromatic residues in the binding site of a protein.

Hydrogen Bonding: Heteroatoms within the ring can act as hydrogen bond donors or acceptors, forming additional interactions with the target.

Solubility and Metabolism: The nature of the N1-substituent can significantly affect the compound's solubility and metabolic stability.

Role of C4-Hydroxyl Group in Ligand-Target Interactions

The hydroxyl group at the C4 position of the pyrazole ring is a key functional group that often plays a critical role in ligand-target interactions. It can act as both a hydrogen bond donor and acceptor, forming crucial connections with the active site of enzymes or receptors.

Derivatization Strategies of the Hydroxyl Group (e.g., ether, ester formation)

Modification of the C4-hydroxyl group through derivatization strategies such as ether and ester formation is a common approach in medicinal chemistry to probe the SAR and optimize the properties of the lead compound.

| Derivatization Strategy | Rationale | Potential Impact on Biological Activity |

| Ether Formation (O-alkylation) | Modifies hydrogen bonding capacity and increases lipophilicity. | Can enhance membrane permeability and oral bioavailability. The size and nature of the alkyl group can influence binding affinity. |

| Ester Formation (O-acylation) | Introduces a carbonyl group, which can act as a hydrogen bond acceptor. Can also serve as a prodrug strategy. | May alter the binding mode and potency. Esters can be designed to be hydrolyzed in vivo to release the active hydroxyl compound. |

Bioisosteric Replacements for the Hydroxyl Functionality

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design. nih.govresearchgate.net Replacing the C4-hydroxyl group with a suitable bioisostere can lead to compounds with improved potency, selectivity, or pharmacokinetic profiles. The goal is to mimic the essential interactions of the hydroxyl group while potentially introducing other beneficial properties.

Common bioisosteric replacements for a hydroxyl group include:

Amine (-NH2): Can also act as a hydrogen bond donor and acceptor.

Thiol (-SH): Has similar steric and electronic properties to the hydroxyl group.

Small alkyl groups (e.g., -CH3): Can fill the same space as the hydroxyl group but lacks its hydrogen bonding capabilities, which can be used to probe the importance of this interaction.

Fluorine (-F): Can act as a weak hydrogen bond acceptor and can alter the local electronic environment.

The choice of a bioisosteric replacement is highly dependent on the specific biological target and the desired pharmacological profile.

Contribution of C4-Halogenation to Activity and Selectivity

The pyrazole scaffold is a cornerstone in medicinal chemistry, and its substitution pattern significantly influences its biological activity. The C4 position of the pyrazole ring is particularly susceptible to electrophilic substitution, making it a common site for modification in structure-activity relationship (SAR) studies. pharmajournal.netchim.it Halogenation at this position is a key strategy employed to modulate the potency and selectivity of pyrazole-based compounds.

The introduction of a halogen atom at the C4 position can influence the molecule's properties in several ways:

Electronic Effects : Halogens are electron-withdrawing groups that can alter the electron density of the pyrazole ring, affecting its acidity and ability to participate in hydrogen bonding or other interactions with a biological target. mdpi.com

Lipophilicity : Halogenation generally increases the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes and interact with hydrophobic pockets in a target protein.

Halogen Bonding : Certain halogens, particularly chlorine, bromine, and iodine, can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can provide an additional anchoring point, enhancing binding affinity and selectivity.

In SAR studies of various pyrazole derivatives, C4-halogenation has been shown to be a critical determinant of activity. For instance, research on pyrazole-based inhibitors of the meprin α and β metalloproteases revealed that incorporating a halophenol moiety could lead to a productive Cl-π interaction with a tyrosine residue in the enzyme's active site, contributing to both activity and selectivity against meprin β. nih.gov While direct SAR data for C4-halogenated 1-(4-Chloro-benzyl)-1H-pyrazol-4-ol is not extensively published, findings from related pyrazole series provide valuable insights. The table below summarizes hypothetical SAR trends based on observations from analogous pyrazole systems.

| C4-Substituent (X) | Relative Potency | Observed/Potential Interactions | Selectivity Profile |

|---|---|---|---|

| -H (Hydrogen) | Baseline | Standard hydrophobic and hydrogen bonding | Moderate |

| -F (Fluoro) | Variable | Can alter pKa; may form H-bonds | May increase or decrease |

| -Cl (Chloro) | Often Increased | Favorable hydrophobic interactions; potential for halogen bonding | Often Improved |

| -Br (Bromo) | Often Increased | Stronger halogen bonding potential; increased lipophilicity | Often Improved |

| -I (Iodo) | Variable | Strongest halogen bond donor but may introduce steric hindrance | Variable |

Data is illustrative and based on general findings in pyrazole chemistry, not specific to this compound.

Computational Approaches to SAR Elucidation

Computational chemistry has become an indispensable tool for accelerating drug discovery by providing insights into molecular interactions and predicting the activity of novel compounds. For derivatives of this compound, computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore-based virtual screening are crucial for elucidating complex SAR and guiding the design of more potent and selective molecules.

QSAR modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ej-chem.org By quantifying molecular properties through descriptors, QSAR models can predict the activity of untested compounds and highlight the key structural features driving potency.

For a series of this compound derivatives, a QSAR study would typically involve the following steps:

Data Set Compilation : A series of analogs would be synthesized and tested for a specific biological activity (e.g., inhibitory concentration, IC50). This data is converted to a consistent scale (e.g., pIC50 = -log(IC50)).

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electrostatic fields).

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build an equation that links the descriptors to the observed biological activity. biointerfaceresearch.com

Model Validation : The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation (predicting the activity of a set of compounds not used in model training).

Studies on other pyrazole derivatives have successfully developed robust QSAR models. For example, a 3D-QSAR study on tetrasubstituted pyrazoles as COX-II inhibitors yielded a model with a high correlation coefficient (r² = 0.958), indicating a strong relationship between the calculated descriptors and the observed activity. researchgate.net Similarly, a 5D-QSAR model for pyrazole-based EGFR inhibitors identified the contributions of hydrogen bond acceptor, hydrophobic, and salt bridge fields to the compounds' activity. nih.gov A hypothetical QSAR model for this compound derivatives might identify descriptors related to the hydrophobicity of the chlorobenzyl group and the hydrogen-bonding capacity of the 4-ol group as being critical for activity.

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic and orbital interactions with the target. |

| Steric | Molecular Volume, Surface Area | Determines the goodness-of-fit in the receptor's binding site. |

| Hydrophobic | LogP, Molar Refractivity | Influences membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index, Kier & Hall Indices | Describes molecular size, shape, and degree of branching. |

Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and charged groups. nih.gov

A pharmacophore model for inhibitors based on the this compound scaffold would likely include:

An Aromatic Ring (AR) feature for the 4-chlorophenyl group.

A second Aromatic Ring (AR) or Hydrophobic (H) feature corresponding to the pyrazole core.

A Hydrogen Bond Donor (HBD) and/or Hydrogen Bond Acceptor (HBA) feature for the C4-hydroxyl group.

A Hydrophobic (H) feature representing the chlorine atom, which may also contribute to halogen bonding.

Once a validated pharmacophore model is developed, it can be used as a 3D query to perform virtual screening on large databases of chemical compounds. nih.gov This process rapidly filters millions of molecules to identify those that match the pharmacophoric features, significantly reducing the number of compounds that need to be synthesized and tested in the lab. medsci.org This approach has been successfully applied to various pyrazole series to discover novel inhibitors for targets like carbonic anhydrase and phosphodiesterase 4 (PDE4). nih.gov For this compound, virtual screening could identify new derivatives with diverse substitutions that retain the key pharmacophoric arrangement, potentially leading to the discovery of compounds with improved activity or novel intellectual property.

Biological Activity Profiling and Mechanistic Elucidation of 1 4 Chloro Benzyl 1h Pyrazol 4 Ol and Analogues in Vitro Focus

High-Throughput Screening (HTS) Methodologies for Novel Activities

High-Throughput Screening (HTS) serves as a foundational strategy in drug discovery, enabling the rapid assessment of large compound libraries to identify "hit" compounds with desired biological activities. doabooks.org For pyrazole (B372694) derivatives, HTS has been instrumental in uncovering novel pharmacological properties. These methodologies typically involve automated, miniaturized assays to test thousands of compounds against a specific biological target or to observe a particular cellular phenotype. nih.govfrontiersin.org

Compound-centric HTS approaches, or kinome-profiling, have been proposed as a more efficient alternative to traditional target-focused methods. nih.gov This strategy seeks to define the full range of kinase targets for a particular chemical scaffold, such as pyrazole, by screening a compound library against a large panel of kinases simultaneously. nih.gov This method accelerates the discovery of lead compounds for both well-studied and unexplored kinases and helps to identify potential off-target effects early in the discovery process. nih.gov

Similarly, HTS has been applied to discover inhibitors for other enzyme classes. For instance, phenotypic HTS using infectious Hepatitis C virus (HCV) led to the identification of 1,3,4-trisubstituted pyrazoles as potent viral inhibitors. mdpi.comnih.gov High-throughput virtual screening (HTVS) has also emerged as a cost-effective and efficient tool, utilizing computational models to screen vast virtual libraries of compounds, like the 12,606 pyrazole compounds from the PubChem database, against enzyme targets such as Cyclin-Dependent Kinase 8 (CDK8). chemmethod.com Furthermore, HTS campaigns have successfully identified pyrazole-based inhibitors for targets like the Chikungunya virus (CHIKV) nsp2 protease and Salt-Inducible Kinase 2 (SIK2). openlabnotebooks.orgacs.org

Investigation of Enzyme Inhibition Potency and Selectivity (In Vitro)

The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its stability against oxidative metabolism and its ability to interact with a multitude of biological targets. nih.govmdpi.comnih.gov Its derivatives have been extensively studied as inhibitors of various enzyme families.

Kinase Inhibition Assays

Pyrazole-based compounds are prominent as kinase inhibitors, targeting a wide range of kinases involved in cellular signaling pathways frequently dysregulated in cancer. nih.govnih.govnih.gov The pyrazole ring is a key building block in the development of many protein kinase inhibitors (PKIs), often forming critical hydrogen bonds with the hinge region of the kinase ATP-binding site. mdpi.com

Numerous studies have synthesized and evaluated pyrazole derivatives for their inhibitory activity against various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), Janus Kinases (JAKs), and Akt. nih.govmdpi.com Structure-activity relationship (SAR) studies have shown that substitutions on the pyrazole ring can significantly influence potency and selectivity. nih.govnih.gov For example, a series of fused pyrazole derivatives demonstrated potent dual inhibition of EGFR and VEGFR-2, with one compound showing IC₅₀ values of 0.09 µM and 0.23 µM, respectively. nih.govfrontiersin.org Other analogues have shown significant activity against CDK2, PIM-1 kinase, and haspin kinase. mdpi.com The pyrazole motif is also present in inhibitors of Salt-Inducible Kinases (SIKs), where its replacement was hypothesized to be a strategy for improving selectivity against off-target kinases like Aurora kinase B. acs.org

| Compound/Analogue | Target Kinase(s) | IC₅₀ (µM) | Reference(s) |

| Fused Pyrazole Derivative (50) | EGFR | 0.09 | nih.gov |

| VEGFR-2 | 0.23 | nih.gov | |

| Pyrazolo[1,5-a]pyrimidine (46) | PIM-1 | 0.60 | mdpi.com |

| Pyrazolo[1,5-a]pyrimidine (47) | PIM-1 | 0.67 | mdpi.com |

| Pyrazolo[4,3-f]quinoline (48) | Haspin | >90% inhibition at 0.1 µM | mdpi.com |

| Indole-Pyrazole Derivative (34) | CDK2 | 0.095 | nih.gov |

| Ruxolitinib | JAK1 / JAK2 | ~0.003 | mdpi.com |

| Afuresertib | Akt1 | Ki = 0.00008 µM | nih.gov |

| Fused Pyrazole Derivative (3) | EGFR | 0.06 | frontiersin.org |

| Fused Pyrazole Derivative (9) | VEGFR-2 | 0.22 | frontiersin.org |

Protease Inhibition Studies

The pyrazole scaffold has also been investigated for its potential to inhibit proteases, particularly those essential for viral replication. A series of pyrazolone (B3327878) compounds were designed and synthesized as potential inhibitors of the SARS-CoV 3C-like (3CL) protease. nih.gov In vitro assays using a fluorogenic substrate peptide demonstrated that several of these compounds exhibited potent inhibition against the 3CL protease. nih.gov Interestingly, one of the inhibitors was also found to be active against the 3C protease from coxsackievirus B3, suggesting potential for broader antiviral applications. nih.gov In another study, a high-throughput screen identified a pyrazole (E)-vinyl sulfone as a potential covalent inhibitor of the Chikungunya virus (CHIKV) nsp2 protease. openlabnotebooks.org Subsequent synthesis and analysis confirmed the activity of this pyrazole derivative. openlabnotebooks.org

Phosphodiesterase Inhibition

Derivatives of pyrazole have been identified as potent inhibitors of phosphodiesterases (PDEs), enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. mdpi.com A scaffold-based drug design approach, combining low-affinity screening with high-throughput co-crystallography, successfully identified pyrazole carboxylic esters as a new family of PDE4 inhibitors. lbl.gov This iterative process, involving the analysis of seven pyrazole derivatives bound to PDE4B or PDE4D, led to a remarkable 4,000-fold increase in potency. lbl.gov

Other research has focused on designing specific pyrazole analogues as PDE inhibitors. The design and synthesis of 4-alkynyl pyrazole derivatives led to a new class of PDE4 inhibitors. nih.gov Similarly, a series of pyrazole derivatives containing a 5-phenyl-2-furan functionality were synthesized and showed considerable inhibitory activity against PDE4B. nih.gov Furthermore, through high-throughput virtual screening, dihydropyranopyrazole derivatives were developed as potent and selective PDE2 inhibitors, with one compound, (+)-11h, exhibiting an IC₅₀ value of 41.5 nM. mdpi.com Molecular docking studies suggested that its trifluoromethyl)benzyl)oxyl side chain enters a key hydrophobic pocket, enhancing its inhibitory activity. mdpi.com

| Compound/Analogue Class | Target PDE | Potency | Reference(s) |

| Dihydropyranopyrazole ((+)-11h) | PDE2 | IC₅₀ = 41.5 nM | mdpi.com |

| (R)-LZ77 | PDE2 | IC₅₀ = 261.3 nM | mdpi.com |

| Pyrazole Carboxylic Ester (21) | PDE4D | IC₅₀ = 0.021 µM | lbl.gov |

| Pyrazole Carboxylic Ester (2) | PDE4D | IC₅₀ = 82 µM | lbl.gov |

| Pyrazole-furan derivatives | PDE4B | Considerable inhibitory activity | nih.gov |

| 4-alkynyl pyrazoles | PDE4 | Identified as a promising template | nih.gov |

Receptor Agonism/Antagonism Profiling in Cellular Systems

The versatility of the pyrazole scaffold extends to interactions with G protein-coupled receptors (GPCRs) and ion channels. A notable example is the development of pyrazole derivatives as cannabinoid CB1 receptor antagonists. acs.org The biarylpyrazole SR141716A was a lead compound in studies that defined the structural requirements for potent and selective CB1 antagonism, which included specific substitutions at the 1, 3, and 5-positions of the pyrazole ring. acs.org

In a different context, a series of substituted pyrazole-3-carboxylic acids were synthesized and found to have substantial affinity for the nicotinic acid receptor. acs.orgnih.gov Functional assays, specifically [³⁵S]GTPγS binding in rat adipocyte membranes, revealed that these compounds were partial agonists compared to the full agonist, nicotinic acid. acs.orgacs.org For example, 5-(3-chlorobenzyl)pyrazole-3-carboxylic acid, an analogue of the subject compound, was identified as one of the more active aralkyl derivatives, though it displayed a relatively low intrinsic activity of 39%. acs.orgnih.govacs.org The partial agonism was confirmed by the ability of these pyrazoles to inhibit G protein activation in response to nicotinic acid. acs.orgnih.govacs.org Further studies have explored pyrazole analogues as antagonists for the CRTH2 receptor and modulators of opioid receptors and acid-sensing ion channels (ASICs). nih.govgoogle.comgoogle.com

| Compound/Analogue | Target Receptor | Activity | Affinity/Potency | Reference(s) |

| SR141716A | Cannabinoid CB1 | Antagonist | Lead Compound | acs.org |

| 5-propylpyrazole-3-carboxylic acid (4f) | Nicotinic Acid Receptor | Partial Agonist (~50% intrinsic activity) | Ki ≈ 0.15 µM; EC₅₀ ≈ 6 µM | nih.govacs.org |

| 5-butylpyrazole-3-carboxylic acid (4g) | Nicotinic Acid Receptor | Partial Agonist (75% intrinsic activity) | Ki = 0.072 µM; EC₅₀ = 4.12 µM | acs.orgnih.govacs.org |

| 5-(3-chlorobenzyl)pyrazole-3-carboxylic acid (4q) | Nicotinic Acid Receptor | Partial Agonist (39% intrinsic activity) | Most active aralkyl derivative | acs.orgnih.govacs.org |

| Pyrazole Derivative (21) | TRPV-1 | Antagonist | ED₅₀ = 57 mg/kg (antinociceptive) | nih.gov |

Anti-Proliferative Activity Evaluation in Cancer Cell Lines (In Vitro)

The enzyme-inhibitory activities of pyrazole derivatives often translate to potent anti-proliferative effects in various cancer cell lines. nih.govnih.gov The pyrazole scaffold is a key feature in many compounds designed as selective anticancer agents. nih.govirjmets.com These compounds have been evaluated for their cytotoxic and anti-proliferative effects against a wide spectrum of human cancer cell lines, including those from breast (MCF-7), lung (A549), colon (HCT-116), liver (HepG2), leukemia (K562), pancreatic (PANC-1), and cervical (HeLa) cancers. nih.govmdpi.comirjmets.commdpi.comacs.orgnih.gov

The mechanisms underlying these anti-proliferative effects are often linked to the inhibition of key cellular targets like kinases (e.g., EGFR, CDKs, PI3K) and other enzymes such as xanthine (B1682287) oxidase. nih.govnih.gov For instance, one study synthesized a series of pyrazole analogues where the methyl ester derivative 5b proved to be the most active, inhibiting K562, MCF-7, and A549 cell growth with GI₅₀ values of 0.021, 1.7, and 0.69 µM, respectively. mdpi.com In another study, a pyrazole derivative demonstrated potent anticancer activity against a human colon cancer cell line (HCT-116) with an IC₅₀ of 4.2 µM, an effect linked to its potent inhibition of xanthine oxidase. nih.gov The substitution pattern on the pyrazole ring and its associated phenyl rings is critical for determining the potency and selectivity of the anti-proliferative activity. nih.govmdpi.com

| Compound/Analogue | Cancer Cell Line | Cell Line Type | Activity (IC₅₀/GI₅₀ in µM) | Reference(s) |

| Pyrazole Derivative (1) | HCT-116 | Colon | 4.2 | nih.gov |

| HepG2 | Liver | 4.4 | nih.gov | |

| MCF-7 | Breast | 17.8 | nih.gov | |

| Pyrazole Derivative (5a) | K562 | Leukemia | Highly Active (<0.74) | mdpi.com |

| A549 | Lung | Highly Active (<0.74) | mdpi.com | |

| Pyrazole Derivative (5b) | K562 | Leukemia | 0.021 | mdpi.com |

| MCF-7 | Breast | 1.7 | mdpi.com | |

| A549 | Lung | 0.69 | mdpi.com | |

| Pyrazolo[1,5-a]pyrimidine (29) | HepG2 | Liver | 10.05 | mdpi.com |

| MCF-7 | Breast | 17.12 | mdpi.com | |

| Pyrazolo[4,3-f]quinoline (48) | HCT116 | Colon | 1.7 | mdpi.com |

| HeLa | Cervical | 3.6 | mdpi.com | |

| Pyrazole Derivative (L2) | CFPAC-1 | Pancreatic | 61.7 | acs.org |

| Pyrazole Derivative (L3) | MCF-7 | Breast | 81.48 | acs.org |

Antimicrobial Spectrum Assessment (In Vitro)

The antimicrobial potential of pyrazole derivatives has been extensively investigated. Studies have shown that these compounds exhibit activity against a range of pathogenic microbes.

Research into pyrazole-based compounds has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. jpionline.org For instance, certain novel synthesized pyrazole derivatives showed a stronger antibacterial effect against Gram-positive bacteria compared to Gram-negative bacteria. jpionline.org In one study, pyrazole derivatives were screened for their in vitro antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative). jrespharm.com The results indicated that the target compounds were particularly effective against B. subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 1-125 µg/mL. jrespharm.com

Specifically, compounds like 1-[(2,4-dichlorophenyl)methyl]-N-(4-methoxybenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide (9), 1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide (10), N-(3,5-Dichlorobenzenesulfonyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxamide (11), and 1-[(2,4-dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-5-methyl-1H-pyrazole-3-carboxamide (17) were highlighted for their potent activity against B. subtilis. jrespharm.com Another study synthesized a series of pyrazole derivatives and found that compound 3 exhibited excellent antibacterial activity against the Gram-negative bacterium Escherichia coli with a MIC of 0.25 μg/mL, while compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis with a MIC of 0.25 μg/mL. nih.gov

In addition to antibacterial properties, antifungal activity has also been observed. One synthesized pyrazole derivative, compound 2, showed high antifungal activity against Aspergillus niger with a MIC of 1 μg/mL, which was comparable to the standard drug Clotrimazole. nih.gov The antifungal screening of these compounds is often performed using the disc diffusion method with Sabouraud's dextrose agar (B569324) against various fungal strains. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Pyrazole Analogues

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 9 | Bacillus subtilis | 1-125 | jrespharm.com |

| Compound 10 | Bacillus subtilis | 1-125 | jrespharm.com |

| Compound 11 | Bacillus subtilis | 1-125 | jrespharm.com |

| Compound 17 | Bacillus subtilis | 1-125 | jrespharm.com |

| Compound 3 | Escherichia coli | 0.25 | nih.gov |

| Compound 4 | Streptococcus epidermidis | 0.25 | nih.gov |

*Specific MIC values for individual compounds within this range were not detailed in the source.

Table 2: In Vitro Antifungal Activity of a Pyrazole Analogue

| Compound/Analogue | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 2 | Aspergillus niger | 1 | nih.gov |

Anti-Inflammatory Activity in Cellular Models (In Vitro)

Pyrazoles and their derivatives have demonstrated significant anti-inflammatory properties in various in vitro cellular models. nih.gov The anti-inflammatory effects are often evaluated by measuring the inhibition of key inflammatory mediators and enzymes.

The synthesis of novel pyrazole derivatives has yielded compounds with potent anti-inflammatory activity. nih.gov For instance, a study on a series of synthesized pyrazole derivatives (1-6) revealed that compound 4, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, exhibited better anti-inflammatory activity compared to the standard drug Diclofenac sodium. nih.gov Another study highlighted that pyrazoline derivatives were more potent than pyrazoles in their anti-inflammatory effects. nih.gov

The mechanism behind the anti-inflammatory action of pyrazole derivatives often involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory cascade. nih.gov In one study, pyrazoline 2g was identified as the most potent lipoxygenase inhibitor with an IC50 value of 80 µM. nih.gov The anti-inflammatory potential of these compounds is also assessed by their ability to inhibit the production of pro-inflammatory cytokines in cellular models.

Advanced Mechanistic Studies using Molecular and Cell Biology Techniques

To further understand the biological activities of 1-(4-Chloro-benzyl)-1H-pyrazol-4-ol and its analogues, advanced molecular and cell biology techniques are employed.

Identifying the specific molecular targets is crucial for understanding the mechanism of action of a compound. For pyrazole-based compounds, various approaches are utilized. For example, in the context of anticancer activity, a series of pyrazolo[3,4-d]pyrimidin-4-one scaffolds were designed and synthesized as novel CDK2 inhibitors. nih.gov Their inhibitory activity was initially screened virtually by docking into the active pocket of CDK2. nih.gov The most active compounds were then tested in enzyme inhibition assays, which confirmed their significant inhibition of CDK2. nih.gov

Docking studies are a common computational approach to predict the binding of a ligand to a protein's active site. For instance, docking studies of a potent LOX inhibitor, pyrazoline 2g, highlighted hydrophobic interactions and a halogen bond with specific amino acid residues in the enzyme's active site. nih.gov

The biological effects of a compound are often a result of its influence on cellular pathways and gene expression. While specific pathway analysis and gene expression modulation studies for this compound are not detailed in the provided results, the general approach for pyrazole derivatives involves investigating their impact on inflammatory and cancer-related pathways. For instance, the anti-inflammatory effects of pomegranate peel extract, which is rich in polyphenols, were investigated in THP-1 cells by measuring the expression of inflammatory cytokines. nih.gov This type of analysis helps to elucidate how a compound modulates the cellular response to inflammatory stimuli.

Development of Biological Probes based on this compound Scaffold

The development of biological probes from a specific chemical scaffold allows for the investigation and characterization of biological targets. Fluorescently labeled ligands are particularly useful tools. While the direct development of biological probes from the this compound scaffold is not explicitly mentioned, the principles of probe development are well-established. For example, fluorescent σ2 ligands were developed through structural modifications of a reference ligand to create tools for studying σ receptors in different biological contexts. nih.gov This approach could be applied to the this compound scaffold to create probes for its specific molecular targets, once they are identified and validated.

Computational Chemistry and Theoretical Characterization of 1 4 Chloro Benzyl 1h Pyrazol 4 Ol

Electronic Structure Analysis using Quantum Mechanical Methods

Quantum mechanical methods are fundamental in understanding the electronic behavior of molecules. For 1-(4-Chloro-benzyl)-1H-pyrazol-4-ol, these methods reveal key aspects of its reactivity and stability.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and ground state properties of molecules. aip.orguomphysics.net By applying DFT calculations, typically with functionals like B3LYP, researchers can determine the optimized molecular geometry, vibrational frequencies, and electronic absorption wavelengths of pyrazole (B372694) derivatives. aip.orgresearchgate.net These calculations provide a detailed understanding of the molecule's structural parameters and are often in good agreement with experimental data from techniques like X-ray crystallography. uomphysics.net

Studies on similar pyrazole derivatives have shown that DFT can be used to analyze chemical reactivity through global reactivity descriptors. researchgate.net For instance, the thermodynamic stability of pyrazole compounds can be evaluated, with parameters like hardness and energy gap indicating greater stability. nih.gov The molecular electrostatic potential (MEP) can also be determined to predict sites of electrophilic or nucleophilic reactivity. aip.org

Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov

For pyrazole derivatives, the HOMO is often located on the N-phenylpyrazoline moiety, while the LUMO is centered elsewhere, influencing the molecule's electronic transitions. nih.gov Analysis of the HOMO-LUMO gap helps in understanding the charge transfer that occurs within the molecule. nih.gov These calculations are instrumental in predicting the electronic and optical properties of the compound. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Conformational analysis and the study of potential energy surfaces (PES) are vital for understanding the three-dimensional structure and flexibility of this compound. The structure and dynamics of a molecular system are governed by its potential energy surface, which represents the total energy as a function of the nuclear coordinates. arxiv.org

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. In the context of drug discovery, MD simulations are invaluable for understanding how a ligand like this compound might interact with a biological target. rsc.org These simulations can reveal the stability of the ligand-protein complex and highlight key interactions over time. nih.gov

For pyrazole derivatives, molecular docking studies are often the first step to predict the binding mode and affinity of the compound to a specific protein target. researchgate.netnih.gov Following docking, MD simulations can be performed to validate the stability of these interactions. nih.gov For example, simulations can show that a compound exhibits good stability within the binding site of a receptor with only minor conformational changes. nih.gov These studies provide insights into the binding free energies and crucial amino acid residues involved in the interaction. mdpi.com

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Compounds

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. mdpi.comjetir.org These computational models predict how a compound will be absorbed, distributed, metabolized, and excreted by the body. jetir.org

For pyrazole derivatives, various studies have shown that they can possess favorable ADME profiles. nih.govjetir.org Online tools and specialized software are used to calculate properties like lipophilicity, aqueous solubility, and potential for metabolism by cytochrome P450 enzymes. biointerfaceresearch.comnih.gov These predictions help in identifying compounds with good drug-like properties and reducing the likelihood of late-stage failures in drug development. mdpi.comnih.gov Many synthesized pyrazole compounds have been shown to pass Lipinski's filters for drug-likeness. biointerfaceresearch.com

Cheminformatics and Data Mining for Pyrazole-4-ol Research

Cheminformatics and data mining techniques are increasingly used to analyze large datasets of chemical compounds and their biological activities. These approaches can identify structure-activity relationships (SAR) and guide the design of new, more potent compounds. nih.gov

For pyrazole-4-ol research, these methods can be applied to databases of known pyrazole derivatives to understand the structural features that contribute to a desired biological effect. nih.gov For example, analysis of the National Cancer Institute (NCI) database has revealed that the pyrazole ring is a versatile scaffold for anticancer drugs, with the 1,3-diphenyl-pyrazole framework being particularly promising. nih.gov By analyzing large libraries of compounds, researchers can identify key structural motifs and predict the activity of novel derivatives. berkeley.edu

Emerging Directions and Research Opportunities

Integration of Artificial Intelligence and Machine Learning in Pyrazole-4-ol Research

The landscape of drug discovery and materials science is being revolutionized by the application of artificial intelligence (AI) and machine learning (ML). researchgate.netnih.gov These powerful computational tools are increasingly being employed to accelerate and refine the research and development of pyrazole-4-ol derivatives.

Deep learning, a subset of machine learning, has shown particular promise in predicting protein structures and drug-target interactions, which is crucial for the rational design of targeted therapies. nih.govmdpi.com By leveraging these technologies, researchers can gain deeper insights into the structure-activity relationships (SAR) of pyrazole-4-ol analogs, leading to the design of more potent and selective agents. researchgate.net A notable example is the development of the A-HIOT (Automated Hit Identification and Optimization Tool), which uses machine intelligence to bridge the gap between ligand-based and structure-based virtual screening to identify optimized hits for a desired receptor. ihbt.res.in

Key Applications of AI/ML in Pyrazole-4-ol Research:

| Application Area | Description | Potential Impact |

| Virtual Screening | Rapidly screen large libraries of virtual pyrazole-4-ol compounds to identify potential hits for specific biological targets. nih.govnih.gov | Accelerates the initial stages of drug discovery and reduces reliance on expensive and time-consuming experimental screening. |

| QSAR/QSPR Modeling | Develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity and physicochemical properties of new derivatives. nih.gov | Guides the design of new compounds with improved efficacy, selectivity, and drug-like properties. |

| De Novo Drug Design | Generate novel pyrazole-4-ol structures with desired pharmacological profiles using generative deep learning models. mdpi.com | Expands the accessible chemical space and leads to the discovery of innovative drug candidates. |

| Reaction Prediction & Synthesis Planning | Predict the outcomes of chemical reactions and devise optimal synthetic routes for complex pyrazole-4-ol derivatives. researchgate.net | Streamlines the synthetic process, improving efficiency and reducing waste. |

Exploration of Pyrazole-4-ol Scaffolds in Material Sciences and Agrochemical Research (Academic)

Beyond their well-established role in medicine, pyrazole-4-ol scaffolds are gaining significant attention in the fields of material sciences and agrochemical research due to their unique electronic and structural properties. researchgate.netmdpi.com

Material Sciences

The inherent fluorescence, crystal engineering potential, and solid-state properties of pyrazoles make them attractive candidates for the development of advanced materials. mdpi.com Researchers are exploring the use of pyrazole-4-ol derivatives in the creation of:

Fluorescent Probes and Sensors: The pyrazole (B372694) ring system can be functionalized to create molecules that exhibit changes in fluorescence upon binding to specific ions or molecules, enabling their use as sensors. mdpi.com

Organic Light-Emitting Diodes (OLEDs): The electronic properties of pyrazoles are being harnessed to develop new organic materials for use in energy-efficient lighting and display technologies.

Dyes and Pigments: The pyrazole core is found in various dyes, and research is ongoing to develop new colorants with enhanced stability and performance. researchgate.netnih.gov

Agrochemical Research

The pyrazole moiety is a key component in many commercially successful pesticides and herbicides. researchgate.netscielo.br Academic research is focused on developing new pyrazole-4-ol-based agrochemicals with improved efficacy, selectivity, and environmental profiles. scielo.br These compounds have shown a broad spectrum of activity, including:

Fungicidal Activity: Pyrazole derivatives have demonstrated potent activity against a variety of plant pathogenic fungi. researchgate.netnih.gov For example, novel pyrazole-4-acetohydrazide derivatives have been designed to target fungal succinate (B1194679) dehydrogenase. acs.org

Herbicidal Activity: Certain pyrazole compounds are effective as herbicides, controlling the growth of unwanted weeds in crops. researchgate.net

Insecticidal Activity: Research is also exploring the potential of pyrazole-based compounds as insecticides. researchgate.net

The development of new agrochemicals containing the pyrazole-4-ol scaffold aims to address the growing need for sustainable agricultural practices and to combat the emergence of resistance to existing treatments. scielo.br

Rational Design of Multi-Targeting Pyrazole-4-ol Agents

The traditional "one-drug, one-target" approach to drug discovery is often insufficient for treating complex multifactorial diseases. nih.gov This has led to a growing interest in the rational design of multi-target directed ligands (MTDLs), which can simultaneously modulate multiple biological targets involved in a disease cascade. nih.gov

The versatile scaffold of pyrazole-4-ol makes it an ideal starting point for the development of MTDLs. By strategically modifying the substituents on the pyrazole ring, researchers can design compounds that interact with multiple receptors or enzymes. This approach is particularly relevant for diseases such as cancer and neurodegenerative disorders, where multiple pathways are dysregulated.

For example, a single pyrazole-based molecule could be designed to inhibit both a protein kinase and a growth factor receptor, two key targets in many cancers. This multi-pronged attack could lead to improved therapeutic efficacy and a lower likelihood of developing drug resistance. The design of such agents often relies heavily on computational methods, such as molecular docking and molecular dynamics simulations, to predict the binding of the pyrazole ligand to multiple target proteins.

Development of Advanced Synthetic Methodologies for Complex Pyrazole-4-ol Derivatives

The synthesis of the pyrazole ring is a well-established area of organic chemistry, with classical methods such as the Knorr pyrazole synthesis and 1,3-dipolar cycloadditions being widely used. mdpi.commdpi.com However, the increasing demand for structurally diverse and complex pyrazole-4-ol derivatives for various applications necessitates the development of more advanced and efficient synthetic methodologies. mdpi.comresearchgate.net

Recent advances in synthetic organic chemistry are being applied to the synthesis of pyrazoles, including:

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch methods, including improved reaction control, enhanced safety, and easier scalability. mdpi.com This technology is being explored for the efficient production of pyrazole derivatives.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of pyrazole compounds. researchgate.net

Multicomponent Reactions: These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering a highly efficient and atom-economical approach to pyrazole synthesis. researchgate.net

Catalytic Methods: The use of transition metal catalysts and organocatalysts is enabling the development of new and highly selective methods for the functionalization of the pyrazole ring. mdpi.com

These advanced synthetic strategies are crucial for accessing novel and complex pyrazole-4-ol analogs that can be used to probe new areas of chemical space and unlock new therapeutic and material science applications.

Addressing Challenges in the Design and Synthesis of 1-(4-Chloro-benzyl)-1H-pyrazol-4-ol Analogues

While the pyrazole scaffold offers immense potential, the design and synthesis of specific analogues like this compound present unique challenges that researchers are actively working to overcome.

One significant challenge lies in achieving regioselectivity during the synthesis. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can often lead to a mixture of regioisomers, which can be difficult to separate and may exhibit different biological activities. mdpi.com Developing synthetic methods that provide high regioselectivity is therefore a key focus of current research.

Another challenge is the introduction of diverse functional groups onto the pyrazole ring. While electrophilic substitution typically occurs at the C4 position, functionalization at other positions can be more difficult to achieve. nih.gov Researchers are exploring new synthetic strategies, such as directed metalation and cross-coupling reactions, to enable the precise and controlled functionalization of the pyrazole core.

Furthermore, the synthesis of this compound itself can be optimized. A reported method involves the reaction of p-Chlorophenylhydrazine hydrochloride with methyl acrylate. nih.gov Another approach describes a solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) in a ball mill, which could be a precursor. researchgate.net The development of more efficient, scalable, and environmentally friendly synthetic routes for this specific compound and its analogs is an ongoing area of investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Chloro-benzyl)-1H-pyrazol-4-ol, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a reflux method using 4-chlorobenzyl chloride and pyrazole derivatives in acetonitrile with potassium carbonate as a base (yield ~82%) is effective. Column chromatography (silica gel) is recommended for purification . Optimize yields by controlling reaction time (3–5 hours) and stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazole precursor to 4-chlorobenzyl chloride).

Q. How can the purity and structural identity of this compound be validated?

- Methodology : Use 1H NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.41–9.27 ppm for pyrazole rings and upfield shifts for hydroxyl/methoxy groups) . HPLC (≥98% purity) and mass spectrometry (MW 194.62 g/mol) are critical for analytical validation . Cross-reference with CAS 77458-30-1 for database consistency .

Q. What safety protocols are essential when handling this compound?

- Guidelines : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in fume hoods due to potential release of toxic intermediates (e.g., chlorinated byproducts). Waste must be segregated and disposed via certified biohazard services .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

- Analysis : X-ray crystallography reveals weak C–H⋯O hydrogen bonds and C–H⋯π interactions stabilizing the lattice. Dihedral angles between pyrazole and aromatic rings (e.g., 6.97°–79.25°) indicate conjugation effects. Use SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What spectroscopic techniques resolve contradictions in tautomeric forms of pyrazol-4-ol derivatives?

- Methodology : 13C NMR and IR spectroscopy distinguish keto-enol tautomers. For example, carbonyl stretches (~1700 cm⁻¹) confirm keto forms, while broad O–H stretches (~3200 cm⁻¹) indicate enol tautomers. Solvent polarity (e.g., DMSO vs. CDCl₃) can shift equilibria .

Q. How does electron-withdrawing substituent (4-Cl) affect the compound’s reactivity in cross-coupling reactions?

- Experimental Design : Compare Suzuki-Miyaura coupling yields using 4-chloro vs. non-chlorinated analogs. The chloro group enhances electrophilicity at the pyrazole C4 position but may sterically hinder Pd catalyst access. Use DFT calculations (e.g., Mulliken charges) to predict reactive sites .

Q. Can this compound serve as a ligand in metal complexes, and what applications arise from such coordination?

- Findings : Pyrazol-4-ol derivatives act as bidentate ligands via N and O donors. Test coordination with transition metals (e.g., Cu²⁺, Fe³⁺) using UV-vis titration (ligand-to-metal charge transfer bands) and cyclic voltammetry. Applications include catalysis or photoluminescent materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.